Spectroscopic Characterization Guide: 3-Hydrazino-4H-1,2,4-triazol-4-amine (HATr)
Spectroscopic Characterization Guide: 3-Hydrazino-4H-1,2,4-triazol-4-amine (HATr)
This guide details the spectroscopic characterization of 3-hydrazino-4H-1,2,4-triazol-4-amine (also known as HATr or AHT ), a critical high-nitrogen precursor used in the synthesis of energetic materials and coordination polymers.
Executive Summary & Compound Profile
3-hydrazino-4H-1,2,4-triazol-4-amine is a nitrogen-rich heterocyclic compound (C
This guide focuses on the neutral molecule and its common cationic forms (e.g., dihydrochloride or nitrate salts), as the neutral species is often handled in protonated forms to enhance stability during spectroscopic analysis.
Core Chemical Identity
| Property | Detail |
| IUPAC Name | 4-Amino-3-hydrazinyl-4H-1,2,4-triazole |
| Common Abbreviations | HATr, AHT |
| Molecular Formula | C |
| Molecular Weight | 114.11 g/mol |
| Structure | 1,2,4-Triazole ring substituted at N4 with -NH |
| Primary Application | High-nitrogen energetic materials, divalent cation precursor. |
Synthesis & Sample Preparation Strategy
To ensure spectroscopic fidelity, the compound is typically synthesized via the Triaminoguanidine (TAG) route. Impurities such as unreacted hydrazine or intermediate formyl derivatives can obscure NMR signals.
Synthesis Pathway (Context for Impurities)
The synthesis generally involves the reaction of triaminoguanidine hydrochloride with formic acid, followed by hydrolysis.
Figure 1: Synthetic workflow for isolating HATr, highlighting the salt-to-neutral conversion critical for selecting the correct NMR solvent.
Sample Preparation Protocol
-
For NMR (Salt Form): Dissolve ~10 mg of HATr·2HCl in DMSO-d
. D O is acceptable for carbon backbone analysis but will exchange labile N-H protons, erasing critical hydrazino signals. -
For NMR (Neutral Form): Neutral HATr is less stable. Prepare immediately in DMSO-d
or Acetone-d . -
For IR: Prepare a KBr pellet (1-2% sample w/w) to avoid moisture interference in the N-H stretch region (3000-3500 cm
).
Spectroscopic Data Analysis[4][5]
A. Nuclear Magnetic Resonance (NMR)
The NMR spectrum is characterized by a distinct C-H proton on the triazole ring and multiple exchangeable N-H protons.
H NMR Data (DMSO-d
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| ~10.0 - 11.0 | Broad Singlet | 1H | Triazole N-H / Hydrazine N-H | Highly acidic proton; chemical shift varies with concentration and salt form. |
| ~8.5 - 9.5 | Broad Singlet | 2H | -NH-NH | Labile protons; often broadened by quadrupole relaxation of nitrogen. |
| 7.63 - 8.20 | Singlet | 1H | C5-H (Ring) | Diagnostic Peak. The only carbon-bound proton. Shifts downfield (~8.8 ppm) in cationic/salt forms. |
| ~5.5 - 6.0 | Broad Singlet | 2H | N4-NH | Upfield amino protons; typically sharper than hydrazino protons. |
Note: In D
C NMR Data (DMSO-d
/ D
O)
| Shift ( | Assignment | Environment |
| 154.3 | C3 -Hydrazino | Deshielded quaternary carbon bonded to hydrazine and ring nitrogens. |
| 141.3 | C5 -H | Methine carbon of the triazole ring. |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum validates the presence of the hydrazine and amino functionalities.
| Wavenumber (cm | Vibration Mode | Functional Group | Notes |
| 3328, 3141 | Primary Amines / Hydrazine | Strong, broad bands indicating extensive hydrogen bonding. | |
| 1661 | N-H Scissoring | Characteristic amine bending mode. | |
| 1536 | Triazole Ring | Diagnostic stretch for the azole ring system. | |
| 1150 - 1200 | N-N Single Bond | Confirms hydrazine/amine connectivity. | |
| ~600 - 700 | Ring Deformation | Fingerprint region for 1,2,4-triazoles. |
C. Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization)
-
Molecular Ion [M+H]
: Calculated: 115.12 Da. -
Fragmentation: Loss of N
H (hydrazine) or NH is common in high-energy collisions.
Experimental Validation Protocols
Protocol 1: NMR Structural Validation
Objective: Confirm the C5-H connectivity and distinguish from the 5-mercapto derivative.
-
Solvent Choice: Use DMSO-d
(dried over molecular sieves) to prevent water peak overlap with amine signals. -
Acquisition: Run a standard proton sequence (16 scans) and a D
O shake. -
Validation Criteria:
-
Pass: Presence of a singlet at ~7.6-8.2 ppm (C5-H).
-
Fail (Mercapto Impurity): Absence of the C5-H singlet (substituted by C-SH/C=S).
-
Fail (Hydrolysis): Appearance of aldehyde peaks (~9-10 ppm) if the formyl intermediate was not fully hydrolyzed.
-
Protocol 2: Purity Check via Melting Point
Objective: Rapid purity assessment.
-
Method: Capillary melting point apparatus (10°C/min ramp).
-
Expected Value:
-
HATr (Neutral): Decomposes/Melts > 160°C (exact onset varies by crystallinity).
-
HATr·2HCl (Salt): Decomposes ~230-240°C.
-
-
Note: Energetic materials may deflagrate; use a safety shield and minute quantities (<1 mg).
Characterization Workflow Diagram
Figure 2: Logical decision tree for validating HATr purity using spectroscopic data.
References
-
Lin, Q., Wang, P., Sun, Q., & Lu, M. (2018). 4-Amino-3-hydrazino-1,2,4-triazole: a Precursor for the Preparation of Divalent Energetic Materials. Central European Journal of Energetic Materials.
-
Zhang, Z. B., Xu, C. X., Yin, X., & Zhang, J. G. (2016). Synthesis, crystal structures and thermal stabilities of zinc coordination polymers containing the 3-hydrazino-4-amino-1,2,4-triazole ligand. Journal of Coordination Chemistry.
-
Lyakhov, I. N., et al. (2016). Energetic salts based on 3-hydrazino-4-amino-1,2,4-triazole (HATr): synthesis and properties. New Journal of Chemistry.
-
PubChem Database. 4-Amino-3-hydrazino-1,2,4-triazole (Compound Summary). National Library of Medicine.
